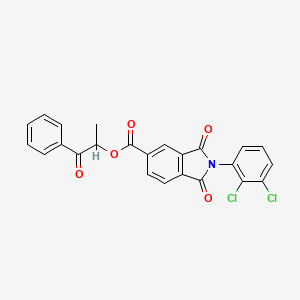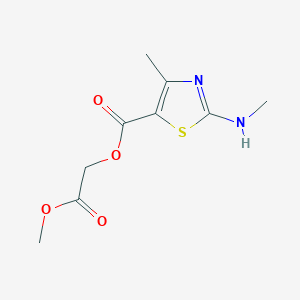
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide, also known as DIPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPPA is a small molecule that has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide's mechanism of action is based on its ability to inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate several physiological processes, including pain, anxiety, and inflammation. Inhibition of fatty acid amide hydrolase leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors, resulting in the physiological effects observed with this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, analgesic, and anti-inflammatory effects. This compound's anxiolytic effects have been demonstrated in animal models of anxiety, where it reduces anxiety-like behaviors. Its analgesic effects have been demonstrated in animal models of pain, where it reduces pain sensitivity. Its anti-inflammatory effects have been demonstrated in animal models of inflammation, where it reduces inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide has several advantages for lab experiments, including its high yield and excellent purity. Its mechanism of action is well understood, and it has been extensively studied in animal models. However, this compound has some limitations, including its low solubility in water, which limits its use in aqueous solutions. Its lipophilic nature also limits its use in some experimental setups.
Direcciones Futuras
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide's potential applications are vast, and several future directions can be explored. One potential direction is the development of more potent and selective inhibitors of fatty acid amide hydrolase based on this compound's structure. Another direction is the exploration of this compound's potential as a therapeutic agent for various diseases, including anxiety disorders, chronic pain, and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, physiological effects, advantages, and limitations have been extensively studied, and several future directions can be explored. This compound's potential as a therapeutic agent for various diseases and its use in drug discovery make it a promising compound for future research.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dipropylpropanamide has been extensively studied for its potential application in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that degrades endocannabinoids, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have anxiolytic and analgesic effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound to develop more potent and selective inhibitors of fatty acid amide hydrolase.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-10-18(11-4-2)15(20)9-12-19-16(21)13-7-5-6-8-14(13)17(19)22/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUDUBTBMXPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944014.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)

![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)



![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)